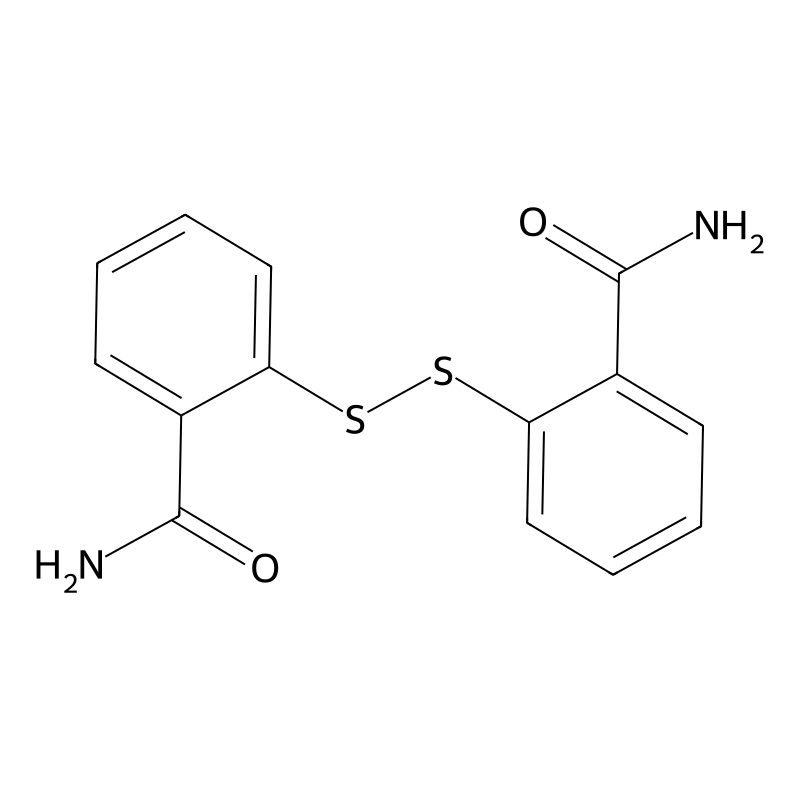

Benzamide, 2,2'-dithiobis-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

Benzamide, 2,2'-dithiobis- (also known as N,N'-dithiobis(benzamide)) is a synthetic compound with the chemical formula C₁₄H₁₂N₂O₂S₂. It can be synthesized through various methods, including the reaction of benzoic acid with thionyl chloride and subsequent treatment with ammonia.

Researchers have characterized the compound using various techniques, including:

- X-ray crystallography: This technique determines the arrangement of atoms within the molecule. [Source: X-ray crystallography - ]

- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides information about the structure and environment of atoms within the molecule. [Source: Nuclear magnetic resonance - ]

- Mass spectrometry: This technique helps determine the molecular weight of the compound. [Source: Mass spectrometry - ]

Potential applications:

Research suggests that benzamide, 2,2'-dithiobis- may have potential applications in various fields, including:

- Antibacterial activity: Studies have shown that the compound exhibits antibacterial activity against various Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. [Source: Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed]

- Material science: The compound's self-assembly properties have led to exploration of its potential applications in the development of functional materials.

Benzamide, 2,2'-dithiobis- is a chemical compound with the molecular formula . It features a benzamide structure with two dithiobis groups, which enhance its reactivity and potential biological activity. This compound is primarily noted for its antibacterial properties, particularly against various Mycobacterium species, making it of interest in medicinal chemistry and pharmaceutical research .

- Nucleophilic Substitution: The sulfur atoms in the dithiobis groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Reduction Reactions: The compound can be reduced to yield thiols, which may have different biological activities.

- Formation of Metal Complexes: This compound can form complexes with transition metals, which may enhance its biological efficacy and alter its pharmacokinetic properties .

Benzamide, 2,2'-dithiobis- exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown its effectiveness against several strains of Mycobacterium, including those responsible for tuberculosis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function. Additionally, it has been explored for potential antiviral properties, particularly in relation to HIV by affecting zinc ejection from the nucleocapsid .

The synthesis of Benzamide, 2,2'-dithiobis- typically involves multi-step organic reactions:

- Formation of Dithiobis Linkage: Starting from benzamide derivatives, the dithiobis moiety can be introduced through condensation reactions involving dithiols.

- Curtius Rearrangement: This method can be employed to create pseudo-amino acids that serve as precursors for the final compound .

- Recrystallization and Purification: Following synthesis, the compound is purified through recrystallization techniques to ensure high purity for biological testing.

Benzamide, 2,2'-dithiobis- has several notable applications:

- Antibacterial Agents: Its primary application lies in the development of antibacterial drugs aimed at treating infections caused by resistant bacterial strains.

- Research Tool: Used in biochemical studies to explore mechanisms of bacterial resistance and drug action.

- Potential Antiviral

Interaction studies have revealed that Benzamide, 2,2'-dithiobis- may interact with various biomolecules:

- DNA and RNA Binding: Research indicates potential binding interactions with nucleic acids, which could affect gene expression in bacterial cells.

- Metal Ion Coordination: The compound's ability to form complexes with metal ions could influence its biological activity and stability .

Benzamide, 2,2'-dithiobis- shares structural similarities with other compounds but stands out due to its unique dithiobis functionality. Here are some similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Benzamide | Simple amide structure | Basic structure without dithiobis groups |

| Dithiobis(benzoic acid) | Dithiol with carboxylic groups | Used primarily as a reducing agent |

| 4,4'-Dithiodiphenol | Dithiol linked by phenolic groups | Antioxidant properties |

| N,N'-Bis(benzoyl)thiourea | Contains thiourea linkage | Exhibits different antibacterial properties |

Benzamide, 2,2'-dithiobis- is unique due to its dual dithiobis structure which enhances its reactivity and biological activity compared to simpler compounds like benzamide or dithiobis(benzoic acid) that do not possess similar antibacterial efficacy .

Benzamide, 2,2'-dithiobis- (CAS 2527-57-3) was first synthesized and characterized in the mid-20th century as part of efforts to explore sulfur-containing aromatic compounds. Its discovery emerged from systematic studies on disulfide-linked benzamide derivatives, which gained traction due to their redox-active properties. The compound’s antibacterial potential was identified in 1985 when researchers demonstrated its efficacy against Mycobacterium tuberculosis strains, marking a pivotal moment in its research trajectory. Subsequent investigations in the 1990s revealed its ability to disrupt viral nucleocapsid proteins, particularly in HIV-1, by ejecting zinc ions from conserved Cys-His motifs.

Nomenclature and Identification

The compound is systematically named 2-[(2-carbamoylphenyl)disulfanyl]benzamide under IUPAC guidelines. Alternative designations include:

- N,N'-Dithiobis(benzamide)

- 2,2'-Dithiodibenzanilide

Its molecular formula is C₁₄H₁₂N₂O₂S₂, with a molecular weight of 304.4 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| InChI Key | OEEHSSKRJOGQMP-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N | PubChem |

| CAS Registry | 2527-57-3 | EPA DSSTox |

Significance in Chemical Research

Benzamide, 2,2'-dithiobis- serves as a critical scaffold in multiple domains:

- Antimicrobial Development: Exhibits MIC values <1 µg/mL against drug-resistant Mycobacterium strains, outperforming streptomycin and kanamycin.

- Antiviral Research: Disrupts HIV-1 nucleocapsid protein (NCp7) via zinc ejection, a unique mechanism validated through NMR and mass spectrometry.

- Redox Chemistry: The disulfide bond enables reversible thiol-disulfide interchange, facilitating applications in polymer crosslinking and enzyme modulation.

Overview of Physical Properties

The compound is a pale yellow crystalline solid with the following characteristics:

Its stability under oxidative conditions and thermal resilience (decomposition >300°C) make it suitable for high-temperature industrial processes.

Benzamide, 2,2'-dithiobis- is characterized by the molecular formula C₁₄H₁₂N₂O₂S₂, which represents its elemental composition consisting of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms [1] [3]. The molecular weight of this compound is 304.4 g/mol, as determined by computational methods and confirmed through analytical techniques [1] [9].

The molecular structure of Benzamide, 2,2'-dithiobis- features two benzamide moieties connected through a disulfide bridge, creating a symmetrical molecule with distinct functional groups that contribute to its chemical properties and reactivity [1] [3].

Structural Features and Bonding

Benzamide, 2,2'-dithiobis- possesses several key structural features that define its chemical behavior and properties [1] [3]. The compound consists of two benzamide units linked by a disulfide bridge at the ortho positions relative to the amide groups [3] [9]. Each benzamide unit contains an aromatic benzene ring with a carboxamide group (-CONH₂) attached, creating a planar structure with delocalized π-electrons in the aromatic rings [1] [9].

The bonding in this molecule is characterized by:

- Aromatic C-C bonds in the benzene rings, which exhibit resonance stabilization and contribute to the compound's overall stability [3] [13].

- Amide bonds (C-N and C=O) that demonstrate partial double bond character due to resonance between the carbonyl oxygen and the nitrogen atom [13] [15].

- The disulfide bridge (S-S bond) that connects the two benzamide moieties, providing a unique structural feature that influences the compound's reactivity and conformational properties [1] [9].

The presence of the amide groups introduces potential for hydrogen bonding through the -NH₂ moieties, which can act as both hydrogen bond donors and acceptors in intermolecular interactions [13] [15]. The carbonyl groups (C=O) in the amide functionalities can participate as hydrogen bond acceptors, further influencing the compound's physical properties and interactions with solvents [13] [15].

Disulfide Bond Characteristics

The disulfide bond (S-S) in Benzamide, 2,2'-dithiobis- represents a critical structural feature that significantly influences the compound's chemical behavior and reactivity [1] [9]. This covalent bond forms between two sulfur atoms, creating a bridge that connects the two benzamide moieties at the ortho positions relative to the amide groups [3] [9].

The key characteristics of the disulfide bond in this compound include:

Bond Length: The S-S bond typically measures between 2.05-2.10 Å in length, which is longer than most single covalent bonds due to the larger atomic radius of sulfur atoms [9] [10].

Bond Angle: The C-S-S-C dihedral angle in disulfide bonds generally approaches approximately 90°, creating a characteristic "twisted" conformation that influences the overall three-dimensional structure of the molecule [10] [22].

Redox Sensitivity: The disulfide bond exhibits susceptibility to cleavage under reducing conditions, which can lead to the formation of thiol groups (-SH) [10] [17]. This redox sensitivity is a defining characteristic that influences the compound's chemical reactivity.

Conformational Effects: The presence of the disulfide bridge imparts conformational rigidity to the molecule, restricting rotation and influencing the spatial arrangement of the two benzamide moieties relative to each other [9] [17].

The disulfide bond in Benzamide, 2,2'-dithiobis- plays a crucial role in determining the compound's physical properties, chemical reactivity, and potential applications in various chemical processes [9] [10].

Structural Variants and Nomenclature Clarification

Benzamide, 2,2'-dithiobis- belongs to a family of compounds characterized by the presence of a disulfide bridge connecting two benzamide units [1] [3]. Several structural variants exist, differing primarily in the substituents attached to the nitrogen atoms of the amide groups [2] [8]. These variants maintain the core disulfide-linked structure while exhibiting diverse physical and chemical properties based on their specific substitution patterns [3] [8].

The nomenclature of these compounds follows systematic rules, with the parent compound Benzamide, 2,2'-dithiobis- serving as the reference structure [1] [3]. The naming convention typically indicates the position of the disulfide bridge (2,2'-) and identifies the nature of substituents on the amide nitrogen when present [3] [8].

Key structural variants include:

| Variant | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Benzamide, 2,2'-dithiobis- | C₁₄H₁₂N₂O₂S₂ | 304.4 | 2527-57-3 |

| 2,2'-Dithiobis(N-methylbenzamide) | C₁₆H₁₆N₂O₂S₂ | 332.4 | 2527-58-4 |

| 2,2'-Dithiobis(N-phenylbenzamide) | C₂₆H₂₀N₂O₂S₂ | 456.6 | 2527-63-1 |

| 2,2'-Dithiobis(N-(2-hydroxyethyl)benzamide) | C₁₈H₂₀N₂O₄S₂ | 393.1 | Not reported |

| 2,2'-Dithiobis(N,N-di-n-butylbenzamide) | C₃₀H₄₄N₂O₂S₂ | 528.8 | 78010-09-0 |

These structural variants demonstrate the versatility of the core disulfide-linked benzamide structure and how modifications to the amide nitrogen can significantly alter the molecular weight and potentially the physical and chemical properties of the resulting compounds [2] [8] [19]. The systematic nomenclature helps in clearly identifying these compounds and distinguishing them from one another in scientific literature and chemical databases [1] [3] [19].

Physical State and Appearance

Benzamide, 2,2'-dithiobis- exists as a solid at standard temperature and pressure, which is consistent with its molecular weight and the presence of intermolecular forces including hydrogen bonding through its amide groups [2] [10]. The compound typically appears as a white to off-white crystalline powder, although slight variations in color may occur depending on purity levels and specific preparation methods [10] [12].

The crystalline nature of this compound is attributed to the regular arrangement of molecules in the solid state, facilitated by intermolecular hydrogen bonding between the amide groups of adjacent molecules [10] [12]. These hydrogen bonds, along with other non-covalent interactions such as π-π stacking between aromatic rings, contribute to the compound's physical appearance and stability in the solid state [12] [13].

While specific crystallographic data for Benzamide, 2,2'-dithiobis- is limited in the available literature, the compound's physical appearance is consistent with other benzamide derivatives that typically form well-defined crystalline structures [10] [12]. The presence of the disulfide bridge may influence crystal packing arrangements due to its conformational constraints on the molecule [10] [13].

Solubility Profile

The solubility profile of Benzamide, 2,2'-dithiobis- is influenced by its molecular structure, particularly the presence of both polar amide groups and nonpolar aromatic rings [2] [12]. This dual character affects how the compound interacts with various solvents, resulting in a distinctive solubility pattern [10] [12].

Based on experimental observations and comparative analysis with structurally similar compounds, the solubility profile of Benzamide, 2,2'-dithiobis- can be summarized as follows:

| Solvent | Solubility |

|---|---|

| Methanol | Slightly soluble |

| Chloroform | Slightly soluble |

| Water | Poor solubility |

The limited solubility in water is attributed to the predominance of hydrophobic character from the aromatic rings and the disulfide bridge, which outweighs the hydrophilic contribution from the amide groups [2] [12]. The slight solubility in organic solvents such as methanol and chloroform reflects the compound's ability to engage in hydrogen bonding and dipole-dipole interactions with these solvents [12] [19].

The solubility behavior of Benzamide, 2,2'-dithiobis- is particularly important for analytical procedures and potential applications, as it determines appropriate solvents for extraction, purification, and analysis [10] [12]. The compound's solubility can be enhanced in certain cases through structural modifications, particularly by introducing more polar substituents on the amide nitrogen atoms, as seen in some of its structural variants [2] [19].

Thermal Properties and Stability

Benzamide, 2,2'-dithiobis- demonstrates thermal properties that are characteristic of compounds containing disulfide bonds and amide functionalities [10] [11]. While specific experimental data on its thermal behavior is limited in the available literature, several key aspects of its thermal properties and stability can be inferred from its structural features and comparison with similar compounds [10] [11].

The thermal stability of Benzamide, 2,2'-dithiobis- is generally considered adequate under standard conditions, with the compound remaining stable at room temperature and normal atmospheric pressure [10] [11]. However, like most organic compounds containing disulfide bonds, it may undergo decomposition at elevated temperatures [10] [11].

The predicted boiling point of Benzamide, 2,2'-dithiobis- is approximately 545.9±35.0°C at standard pressure, although this value is based on computational predictions rather than direct experimental measurements [2] [10]. This high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, particularly hydrogen bonding through the amide groups [10] [11].

| Property | Value | Notes |

|---|---|---|

| Decomposition Temperature | Not specifically reported | Disulfide bonds may decompose at elevated temperatures |

| Thermal Stability | Stable under recommended temperatures and pressures | Avoid strong oxidizing agents and dust generation |

| Auto-ignition Temperature | Not specifically reported | Hazardous decomposition products include carbon oxides, nitrogen oxides, sulfur oxides |

| Heat of Formation | Not specifically reported | Computational studies would be needed for accurate determination |

The thermal decomposition of Benzamide, 2,2'-dithiobis- is expected to produce various gaseous products including carbon oxides, nitrogen oxides, and sulfur oxides, which is typical for compounds containing carbon, nitrogen, oxygen, and sulfur atoms [10] [11]. The disulfide bond represents a potential weak point in the molecule under thermal stress, as it may undergo homolytic cleavage at elevated temperatures to form thiyl radicals [10] [11].

For storage and handling, it is recommended to keep Benzamide, 2,2'-dithiobis- under controlled temperature conditions and to avoid exposure to strong oxidizing agents that could potentially react with the disulfide bond [10] [11].

Spectroscopic Characteristics

Benzamide, 2,2'-dithiobis- exhibits distinctive spectroscopic characteristics that reflect its molecular structure and functional groups [13] [17]. These spectroscopic properties are valuable for compound identification, structural confirmation, and purity assessment [13] [17]. The key spectroscopic features across different analytical techniques are detailed below:

Infrared (IR) Spectroscopy

The IR spectrum of Benzamide, 2,2'-dithiobis- displays characteristic absorption bands associated with its functional groups [13] [17]:

- Amide N-H stretching vibrations appear around 3300 cm⁻¹, indicating the presence of primary amide groups [13] [17].

- Carbonyl C=O stretching vibrations are observed in the range of 1635-1650 cm⁻¹, which is typical for amide carbonyl groups [13] [17].

- The disulfide (S-S) stretching vibrations manifest in the 500-550 cm⁻¹ region, providing direct evidence for the presence of the disulfide bridge [13] [17].

- Additional bands corresponding to aromatic C=C stretching (1600-1400 cm⁻¹) and C-H stretching (3100-3000 cm⁻¹) further confirm the presence of the benzene rings [13] [15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [15] [17]:

- ¹H NMR spectrum shows signals for aromatic protons in the range of δ 7.2-7.8 ppm, reflecting the presence of the benzene rings [15] [17].

- The amide protons (-NH₂) typically appear as broad signals, with chemical shifts that can vary depending on concentration and solvent effects [15] [17].

- ¹³C NMR spectrum displays signals for carbonyl carbons around δ 165-170 ppm, aromatic carbons in the range of δ 125-135 ppm, and carbon atoms adjacent to the disulfide bond at distinctive chemical shifts [15] [17].

Mass Spectrometry

Mass spectrometric analysis of Benzamide, 2,2'-dithiobis- reveals characteristic fragmentation patterns [17] :

- The molecular ion peak appears at m/z 304.034, corresponding to the exact mass of the compound [17] .

- Fragmentation patterns often include cleavage of the disulfide bond, resulting in characteristic fragment ions [17] .

- Additional fragments corresponding to the loss of amide groups and other structural components provide further confirmation of the molecular structure [17] .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Benzamide, 2,2'-dithiobis- shows absorption bands typical of benzamide structures [21] [24]:

- π→π* transitions associated with the aromatic rings and conjugated systems appear in the range of 250-300 nm [21] [24].

- The presence of the disulfide bond may contribute additional absorption features due to n→σ* transitions involving the sulfur atoms [21] [24].

| Spectroscopic Method | Feature | Value/Range |

|---|---|---|

| IR Spectroscopy | Amide N-H stretching | ~3300 cm⁻¹ |

| IR Spectroscopy | Carbonyl C=O stretching | ~1635-1650 cm⁻¹ |

| IR Spectroscopy | Disulfide S-S stretching | 500-550 cm⁻¹ |

| NMR Spectroscopy | Aromatic protons | δ 7.2-7.8 ppm |

| NMR Spectroscopy | Amide protons | Variable, dependent on environment |

| Mass Spectrometry | Molecular ion peak | m/z 304.034 |

| UV Spectroscopy | π→π* transitions | ~250-300 nm |